Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
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Overview
Description
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is a complex organosilicon compound It features a silane core bonded to a 4-fluorophenyl group, two methyl groups, and a methoxy group linked to a 3-phenoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- typically involves multiple steps. One common method is the hydrosilylation reaction, where a silane reacts with an alkene in the presence of a catalyst, often platinum-based. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes, utilizing continuous flow reactors to ensure consistent product quality. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or silanols.
Substitution: Nucleophilic substitution reactions can replace the phenyl or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be employed under mild to moderate conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Medicine: Investigated for its role in creating novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action for Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- involves its interaction with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. Its unique electronic properties allow it to participate in various chemical reactions, influencing pathways such as oxidation and reduction.
Comparison with Similar Compounds
Similar Compounds
- Silane, (4-chlorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-bromophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
- Silane, (4-methylphenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)-
Uniqueness
Silane, (4-fluorophenyl)dimethyl(((3-phenoxyphenyl)methoxy)methyl)- is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
99503-12-5 |
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Molecular Formula |
C22H23FO2Si |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(4-fluorophenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C22H23FO2Si/c1-26(2,22-13-11-19(23)12-14-22)17-24-16-18-7-6-10-21(15-18)25-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
InChI Key |
IBOLMMMKCUHMTL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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